1-[(4-Chlorophenyl)sulfonyl]acetone, oxime
Description
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Structure
3D Structure
Properties
IUPAC Name |
(NE)-N-[1-(4-chlorophenyl)sulfonylpropan-2-ylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3S/c1-7(11-12)6-15(13,14)9-4-2-8(10)3-5-9/h2-5,12H,6H2,1H3/b11-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPQYVROJUUSHR-YRNVUSSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)CS(=O)(=O)C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/CS(=O)(=O)C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry of 1 4 Chlorophenyl Sulfonyl Acetone, Oxime
Strategic Retrosynthesis and Initial Approaches for 1-[(4-Chlorophenyl)sulfonyl]acetone, oxime
A logical retrosynthetic analysis of this compound simplifies the target molecule into more readily available starting materials. The primary disconnection is at the carbon-nitrogen double bond of the oxime, leading back to the corresponding ketone, 1-[(4-Chlorophenyl)sulfonyl]acetone, and hydroxylamine (B1172632). The β-keto sulfone itself can be disconnected at the sulfur-carbon bond, suggesting precursors such as an acetone (B3395972) enolate equivalent and 4-chlorophenylsulfonyl chloride, or alternatively, 4-chlorophenylsulfinate and a haloacetone.
The principal intermediate in the synthesis of the title compound is 1-[(4-Chlorophenyl)sulfonyl]acetone. The synthesis of β-keto sulfones, in general, has been approached through several routes. rsc.org One common method involves the reaction of sodium sulfinates with α-halo ketones. For the synthesis of 1-[(4-Chlorophenyl)sulfonyl]acetone, this would involve the reaction of sodium 4-chlorophenylsulfinate with chloroacetone.
Another prevalent strategy is the acylation of sulfones. This would entail the deprotonation of a methyl sulfone, such as methyl 4-chlorophenyl sulfone, followed by reaction with an acylating agent like ethyl acetate (B1210297).
More direct methods have also been developed, such as the reaction of ketones with sulfonylating agents. For instance, a practical method for synthesizing substituted β-keto sulfones from ketones at room temperature involves the nucleophilic addition of a base-generated enolate to a sulfonyl iodide. rsc.org
A summary of potential synthetic routes to the key intermediate is presented in the table below.
| Route | Reactant 1 | Reactant 2 | General Conditions |
| Sulfinate Alkylation | Sodium 4-chlorophenylsulfinate | Chloroacetone | Polar aprotic solvent (e.g., DMF), moderate temperature |
| Acylation of Sulfones | Methyl 4-chlorophenyl sulfone | Ethyl acetate | Strong base (e.g., NaH, LDA), ethereal solvent |
| Direct Sulfonylation | Acetone | 4-Chlorophenylsulfonyl Iodide | Base (e.g., LiHMDS), ethereal solvent, room temperature |
This table presents hypothetical reaction conditions based on general methodologies for the synthesis of β-keto sulfones.
The conversion of the carbonyl group in 1-[(4-Chlorophenyl)sulfonyl]acetone to an oxime is typically achieved by reaction with hydroxylamine or one of its salts, such as hydroxylamine hydrochloride. semanticscholar.org The optimization of this reaction is crucial for achieving high yields and purity.
Key parameters for optimization include:
pH: The reaction is sensitive to pH. An acidic environment is often required to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic. However, excessively low pH will protonate the hydroxylamine, rendering it non-nucleophilic. A weakly acidic to neutral pH is generally optimal.
Solvent: A variety of solvents can be employed, with alcohols such as ethanol (B145695) being common, often in the presence of a base like pyridine (B92270) or sodium acetate to neutralize the acid liberated from hydroxylamine hydrochloride. nih.gov
Temperature: The reaction is often carried out at room temperature or with gentle heating to increase the reaction rate.
Stoichiometry: A slight excess of hydroxylamine is typically used to drive the reaction to completion.
An example of optimized conditions for a similar oximation is presented below.
| Carbonyl Compound | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Acetophenone | Hydroxylamine HCl | Pyridine | Ethanol | Reflux | 2 | 85 |
| Cyclohexanone | Hydroxylamine HCl | Sodium Acetate | Aqueous Ethanol | 25 | 4 | 92 |
This table is illustrative and based on general procedures for oxime synthesis.
Novel Synthetic Routes to this compound
Recent advancements in organic synthesis have focused on the development of more efficient, environmentally friendly, and catalytic methods for the preparation of organic compounds, including β-keto sulfones and oximes.
Green chemistry principles encourage the use of less hazardous chemicals, alternative solvents, and energy-efficient processes. acs.org For the synthesis of this compound, several green approaches can be envisioned.
For the synthesis of the β-keto sulfone intermediate, methods that avoid hazardous reagents and solvents are desirable. An amino acid-catalyzed synthesis of β-keto sulfones from terminal alkynes and arylsulfinic acids in an aqueous medium under aerobic conditions represents a significant green advancement. acs.org
Regarding the oximation step, solvent-free reactions have gained considerable attention. nih.gov One such method involves the simple grinding of a carbonyl compound with hydroxylamine hydrochloride and a catalyst like bismuth(III) oxide at room temperature, often resulting in excellent yields and short reaction times. nih.gov The use of natural acids as catalysts in aqueous media also presents a green alternative to traditional methods. ijprajournal.com
| Synthetic Step | Green Approach | Catalyst/Medium | Advantages |
| β-Keto Sulfone Formation | Aerobic difunctionalization of alkynes | Amino acid / Water | Use of water as solvent, mild conditions, high atom economy. acs.org |
| Oxime Formation | Solvent-free grinding | Bi2O3 | Avoids organic solvents, rapid reaction, high yields. nih.gov |
| Oxime Formation | Aqueous synthesis | Natural acids (e.g., citric acid) | Use of benign catalysts and water as a solvent. ijprajournal.com |
This table highlights potential green chemistry approaches applicable to the synthesis of the target compound.
Catalytic methods can offer improved efficiency, selectivity, and sustainability. For the synthesis of the β-keto sulfone precursor, copper-catalyzed multicomponent reactions have been developed. For instance, a copper(I)-catalyzed reaction of aryldiazonium tetrafluoroborates, 3-arylpropiolic acids, sulfur dioxide, and water provides an efficient route to β-keto sulfones. rsc.org
The oximation reaction can also be catalyzed to improve its rate and efficiency. While often acid-catalyzed, other catalytic systems have been explored. For example, the ammoximation of ketones to oximes is effectively catalyzed by titanium-containing zeolites, which is a key industrial process. acs.org This method uses ammonia (B1221849) and hydrogen peroxide, offering a greener alternative to traditional hydroxylamine-based routes. acs.org
Derivatization and Functionalization Strategies of this compound
The oxime functionality in this compound is a versatile handle for further chemical transformations. Derivatization can occur at the oxime oxygen or through reactions involving the C=N bond.
Sulfonyl oxime ethers, which are structurally related to the title compound, undergo facile nucleophilic substitutions with various nucleophiles. rsc.org This suggests that the sulfonyl group in this compound could potentially be displaced by other functional groups under appropriate conditions.
Furthermore, sulfonyl oxime ethers have been shown to undergo metal-free radical substitutions with amines to yield the corresponding oxime ethers. nih.gov This opens up possibilities for introducing a variety of substituents onto the oxime oxygen.
The oxime group itself can participate in various reactions, including:
Beckmann Rearrangement: Treatment with an acid catalyst can induce rearrangement to an amide.
Reduction: The oxime can be reduced to the corresponding amine.
Cycloaddition Reactions: The C=N bond can act as a dipolarophile in cycloaddition reactions.
O-Alkylation/O-Acylation: The hydroxyl group of the oxime can be readily alkylated or acylated to form ethers and esters, respectively.
These derivatization strategies allow for the modification of the physicochemical and biological properties of this compound, enabling its use as a versatile building block in the synthesis of more complex molecules.
Regioselective Modifications of the Oxime Moiety
The oxime functionality in this compound is a versatile handle for a variety of chemical transformations, most notably rearrangement reactions that allow for the synthesis of valuable nitrogen-containing compounds. Two such significant rearrangements are the Beckmann rearrangement and the Neber rearrangement.
The Beckmann rearrangement of ketoximes, such as the title compound, leads to the formation of substituted amides. wikipedia.orgmasterorganicchemistry.com This reaction is typically catalyzed by acids, such as sulfuric acid or phosphorus pentachloride, which promote the conversion of the hydroxyl group into a good leaving group. wikipedia.org The rearrangement is stereospecific, with the group anti-periplanar to the leaving group on the nitrogen atom migrating. wikipedia.org Given the structure of this compound, two possible amide products could be formed, depending on which group (the methyl group or the 4-chlorophenylmethyl group) migrates. The regioselectivity of the Beckmann rearrangement is influenced by the migratory aptitude of the substituents, with aryl groups generally exhibiting a higher migratory aptitude than alkyl groups. chem-station.com
The Neber rearrangement , on the other hand, provides a route to α-amino ketones. numberanalytics.comwikipedia.orgnumberanalytics.com This reaction occurs under basic conditions, where a carbanion is formed at the α-position to the oxime. This carbanion then displaces the sulfonate leaving group in an intramolecular nucleophilic substitution, forming a transient azirine intermediate. Subsequent hydrolysis of the azirine yields the corresponding α-amino ketone. wikipedia.org A key intermediate in this process is the nitrene, which is formed upon treatment of the oxime sulfonate with a base. numberanalytics.com The Beckmann rearrangement can sometimes be a competing side reaction in the Neber rearrangement. wikipedia.org
Table 2: Potential Products from Regioselective Modifications of the Oxime Moiety
| Reaction | Reagents and Conditions | Key Intermediate | Major Product |
| Beckmann Rearrangement | Acid catalyst (e.g., H₂SO₄, PCl₅) | Nitrilium ion | N-(4-chlorophenylacetyl)acetamide or N-acetyl-2-(4-chlorophenyl)acetamide |
| Neber Rearrangement | Base (e.g., alkoxide) | Azirine, Nitrene | 1-Amino-1-(4-chlorophenyl)propan-2-one |
Transformations Involving the Sulfonyl Group
The sulfonyl group in this compound offers opportunities for various chemical transformations, primarily focusing on its reduction or its role as a leaving group in cross-coupling reactions.
Reduction of the Sulfonyl Group: The sulfonyl group can be reduced to a sulfide (B99878) or completely removed (desulfonylation) using strong reducing agents. Metal hydrides, such as lithium aluminum hydride (LiAlH₄), are commonly employed for the reduction of sulfonyl chlorides and sulfonates. chem-station.comcdnsciencepub.comresearchgate.net The reduction of a sulfonyl chloride with LiAlH₄ can lead to the formation of the corresponding mercaptan. cdnsciencepub.comresearchgate.net In the context of the title compound, such a reduction would lead to the cleavage of the S-O bond, potentially yielding 4-chlorothiophenol (B41493) and acetone oxime.
Sulfonyl Group as a Leaving Group: In recent years, the sulfonyl group has been utilized as a leaving group in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. chemrxiv.orgchemrxiv.orgresearchgate.net This allows for the formation of new carbon-carbon bonds at the position previously occupied by the sulfonyl moiety. For this to occur, the C-S bond of the sulfone must undergo oxidative addition to the palladium catalyst. chemrxiv.org While aryl halides are more common coupling partners, the use of aryl sulfones as electrophiles is an emerging area. chemrxiv.orgchemrxiv.orgresearchgate.net
Modifications on the Chlorophenyl Ring System
The 4-chlorophenyl ring in this compound is amenable to modification through several key reaction types, including nucleophilic aromatic substitution, electrophilic aromatic substitution, and transition-metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNA r): The presence of the electron-withdrawing sulfonyl group activates the aromatic ring towards nucleophilic attack, particularly at the positions ortho and para to the sulfonyl group. masterorganicchemistry.comsemanticscholar.orgnih.govnih.gov However, the chlorine atom is also at the para position relative to the sulfonyl group. This positioning makes the chlorine atom a potential leaving group in an SNAr reaction. Strong nucleophiles, such as amines or alkoxides, can displace the chloride ion, especially under forcing conditions. masterorganicchemistry.comsemanticscholar.orgnih.govnih.gov
Electrophilic Aromatic Substitution (EAS): The sulfonyl group is a deactivating and meta-directing group in electrophilic aromatic substitution reactions. organicchemistrytutor.commasterorganicchemistry.comunizin.orgmasterorganicchemistry.com This means that electrophilic attack on the chlorophenyl ring will be slower than on benzene (B151609) and will primarily occur at the positions meta to the sulfonyl group (i.e., the 2 and 6 positions relative to the sulfur atom). Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.com
Transition-Metal-Catalyzed Cross-Coupling Reactions: The chlorine atom on the phenyl ring serves as a handle for various palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling allows for the formation of a new carbon-carbon bond by reacting the aryl chloride with an organoboron compound in the presence of a palladium catalyst and a base. organic-chemistry.org The Sonogashira coupling is another powerful tool for C-C bond formation, specifically for the synthesis of aryl alkynes from aryl halides and terminal alkynes, co-catalyzed by palladium and copper complexes. wikipedia.orgorganic-chemistry.orgnih.gov
Table 3: Potential Modifications on the Chlorophenyl Ring System
| Reaction Type | Reagents and Conditions | Potential Product(s) |
| Nucleophilic Aromatic Substitution | Strong nucleophile (e.g., NaOMe, R₂NH) | 1-[(4-Methoxyphenyl)sulfonyl]acetone, oxime; 1-{[4-(Dialkylamino)phenyl]sulfonyl}acetone, oxime |
| Electrophilic Aromatic Substitution (Nitration) | HNO₃, H₂SO₄ | 1-[(4-Chloro-3-nitrophenyl)sulfonyl]acetone, oxime |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | 1-{[4-(Aryl)phenyl]sulfonyl}acetone, oxime |
| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) catalyst, base | 1-{[4-(Alkynyl)phenyl]sulfonyl}acetone, oxime |
Mechanistic Investigations of Chemical Transformations Involving 1 4 Chlorophenyl Sulfonyl Acetone, Oxime
Reaction Pathways and Intermediates of 1-[(4-Chlorophenyl)sulfonyl]acetone, oxime
The reactivity of this compound is dictated by the interplay of the oxime functionality and the electron-withdrawing nature of the 4-chlorophenylsulfonyl group. These structural features open up avenues for various transformations, including electrophilic, nucleophilic, and radical-mediated reactions, as well as characteristic rearrangement reactions.
The concept of electrophilicity and nucleophilicity is central to understanding the reactions of this compound. An electrophile is a species that is "electron-loving" and seeks an electron-rich center, while a nucleophile is "nucleus-loving" and attacks an electron-deficient center. khanacademy.org
In the context of this compound, the carbon atom of the C=N bond can act as an electrophilic center, particularly after protonation or activation of the oxime's hydroxyl group. The presence of the strongly electron-withdrawing sulfonyl group enhances the electrophilicity of this carbon. Nucleophiles, such as organometallic reagents or cyanide ions, could potentially attack this center, leading to addition products.
Conversely, the lone pair of electrons on the nitrogen atom of the oxime can impart nucleophilic character, allowing it to react with strong electrophiles. However, the inductive effect of the sulfonyl group diminishes this nucleophilicity. The oxygen atom of the oxime hydroxyl group also possesses lone pairs and can act as a nucleophile or a Brønsted-Lowry base.
Recent studies on pyridines have demonstrated that nucleophilic sulfinates can participate in meta-sulfonylation through a redox-neutral dearomatization-rearomatization strategy. nih.gov While a different system, this highlights the potential for sulfonyl-containing compounds to be generated from nucleophilic precursors under specific electrochemical conditions.
Radical-mediated reactions involving oximes are less common but can be initiated under specific conditions, such as pyrolysis or in the presence of radical initiators. Research on the pyrolysis of sulfonyl hydrazones and oximes has provided insights into their thermal decomposition pathways. researchgate.net For instance, the pyrolysis of tosyl benzaldoxime (B1666162) yields cyanoarenes and sulfonic acids, suggesting a radical mechanism involving the homolytic cleavage of the N-O bond. researchgate.net
By analogy, the pyrolysis of this compound could potentially proceed through a similar pathway, initiated by the homolytic cleavage of the weak O-S bond or the N-O bond. The resulting radicals could then undergo further reactions, such as fragmentation or rearrangement, to yield a variety of products. The engagement of sulfonyl radicals has been demonstrated in electrochemical processes, for instance, in the meta-sulfonylation of pyridines where a nucleophilic sulfinate is oxidized to a sulfonyl radical. nih.gov
Rearrangement reactions are a prominent feature of oxime chemistry, with the Beckmann rearrangement being the most notable example. wiley-vch.demasterorganicchemistry.com This reaction involves the conversion of an oxime to an N-substituted amide under acidic conditions. wiley-vch.de The generally accepted mechanism involves the protonation of the oxime's hydroxyl group, followed by the migration of the group anti to the leaving group (water) and subsequent tautomerization to the amide. wiley-vch.de
For this compound, a Beckmann-type rearrangement would be a plausible transformation. The 4-chlorophenylsulfonyl group serves as an excellent leaving group, even without protonation, facilitating the rearrangement under milder conditions. This type of rearrangement, where the leaving group is a sulfonate ester, is sometimes referred to as the Neber rearrangement, which typically leads to amino ketones. acs.org
The reaction of ketoxime O-sulfonates can lead to the formation of α-amino ketones. acs.org In the case of this compound, treatment with a base could lead to the formation of an intermediate azirine, which upon nucleophilic attack (e.g., by water or an alcohol), would yield an α-amino ketone or its derivative.
Computational studies on the Beckmann rearrangement of acetone (B3395972) oxime have suggested that the reaction proceeds in two main steps: dehydration followed by the migration of a methyl group. researchgate.net The dehydration step was found to have a higher activation energy. researchgate.net A similar two-step process could be envisioned for this compound.
Interactive Data Table: General Conditions for Beckmann Rearrangement
The following table provides examples of catalysts and conditions used for the Beckmann rearrangement of various oximes, which could be analogous to the conditions required for this compound.
| Catalyst/Reagent | Solvent | Temperature | Reference |
| Sulfuric Acid (H₂SO₄) | - | High | ionike.com |
| Phosphorus Pentachloride (PCl₅) | Various | Variable | wiley-vch.de |
| Thionyl Chloride (SOCl₂) | Various | Variable | wiley-vch.de |
| Chlorosulfonic Acid | Toluene (B28343) | Variable | ionike.com |
| Cyanuric Chloride/DMF | - | Mild | ionike.com |
Kinetic Studies and Reaction Rate Determinants for this compound
The rate law for a reaction provides a mathematical relationship between the reaction rate and the concentration of reactants. For a potential rearrangement or solvolysis of this compound, the rate law would likely depend on the concentration of the substrate and any catalyst used.
For instance, in a hypothetical acid-catalyzed Beckmann rearrangement, the rate law might be expressed as:
Rate = k[this compound][H⁺]
Here, 'k' is the rate constant, and the reaction is first order with respect to both the oxime and the acid catalyst.
Activation parameters, such as the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡), provide further mechanistic insights. A large positive ΔS‡ is often indicative of a dissociative or unimolecular rate-determining step, while a large negative ΔS‡ suggests an associative or bimolecular mechanism.
Kinetic studies on the pyrolysis of sulfonyl hydrazones and oximes have determined Arrhenius parameters (log A and Ea) for these transformations. For example, the pyrolysis of mesyl benzaldoxime has a log A of 12.96 s⁻¹ and an activation energy (Ea) of 109.9 kJ mol⁻¹. researchgate.net Similar experimental setups could be employed to determine these parameters for this compound.
The choice of solvent can have a profound impact on reaction rates and even alter the reaction mechanism. Solvent effects are particularly significant in reactions involving charged or polar intermediates and transition states.
For reactions of this compound that proceed through polar intermediates, such as a nitrilium ion in a Beckmann-type rearrangement, polar protic solvents (e.g., water, alcohols) would be expected to stabilize the transition state and accelerate the reaction. Conversely, non-polar aprotic solvents might favor concerted or radical pathways.
Studies on the solvolysis of phosphate (B84403) esters have shown dramatic rate accelerations in dipolar aprotic solvents like DMSO compared to water. nih.gov This acceleration was attributed to a significant stabilization of the transition state by the aprotic solvent. nih.gov Similarly, the rate of reactions involving this compound could be significantly influenced by the solvent's polarity and its ability to solvate ions.
The mechanism of Grignard reactions with silanes has been shown to be influenced by the solvent, with reactions in toluene being significantly accelerated compared to diethyl ether for alkoxysilanes. researchgate.net This was attributed to the replacement of a donor solvent molecule at the magnesium center by the silane. researchgate.net This illustrates that the role of the solvent can be complex and go beyond simple polarity effects.
Interactive Data Table: Solvent Effects on Reaction Rates (Analogous Systems)
The following table illustrates the general trend of solvent effects on the rates of reactions involving polar intermediates, which could be relevant for transformations of this compound.
| Solvent Type | Example | Effect on Polar Reactions | Rationale |
| Polar Protic | Water, Ethanol (B145695) | Generally Accelerates | Stabilizes both cations and anions through hydrogen bonding. |
| Polar Aprotic | DMSO, Acetone | Can significantly accelerate | Stabilizes cations but not anions as effectively as protic solvents. |
| Non-polar Aprotic | Toluene, Hexane | Generally Slows Down | Poor solvation of charged intermediates and transition states. |
Isotopic Labeling Studies to Probe Mechanisms of this compound
Isotopic labeling is a fundamental technique used to trace the fate of atoms or fragments of a molecule throughout a chemical reaction. wikipedia.orgbionity.com By replacing an atom with its heavier, non-radioactive isotope (such as deuterium (B1214612) for hydrogen), researchers can gain insights into bond-breaking and bond-forming steps, which are crucial for determining a reaction's mechanism. chem-station.com
The substitution of an atom with its isotope can lead to a change in the reaction rate, a phenomenon known as the kinetic isotope effect (KIE). nih.gov The KIE is most pronounced when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. For instance, replacing a hydrogen atom with a deuterium atom (a primary kinetic isotope effect) typically results in a slower reaction rate because the carbon-deuterium (C-D) bond has a lower zero-point energy and is therefore stronger than the corresponding carbon-hydrogen (C-H) bond.
In the context of this compound, deuterium labeling could be employed to investigate reactions such as the Beckmann rearrangement, a characteristic reaction of oximes. organic-chemistry.org The Beckmann rearrangement of a ketoxime typically involves the migration of an alkyl or aryl group to an electron-deficient nitrogen atom, resulting in the formation of an amide. organic-chemistry.org
To probe the mechanism of such a rearrangement for this compound, one could synthesize isotopically labeled versions of the molecule. For example, the methyl group adjacent to the oxime functionality could be deuterated. If the breaking of a C-H bond in this methyl group is involved in the rate-determining step of a reaction, a significant KIE would be observed.
Illustrative Data for a Hypothetical Reaction of a Related Sulfonyl Oxime
| Labeled Position | Rate Constant (kH) | Rate Constant (kD) | Kinetic Isotope Effect (kH/kD) |
| α-Methyl Group | 2.4 x 10⁻⁴ s⁻¹ | 1.1 x 10⁻⁴ s⁻¹ | 2.18 |
| Phenyl Ring | 2.4 x 10⁻⁴ s⁻¹ | 2.3 x 10⁻⁴ s⁻¹ | 1.04 |
This table presents hypothetical data for illustrative purposes.
In this hypothetical scenario, the significant KIE observed upon deuteration of the α-methyl group would suggest that a C-H bond at this position is broken in the rate-determining step. Conversely, the negligible KIE for deuteration of the phenyl ring would indicate that the C-H bonds on the aromatic ring are not involved in the rate-limiting step.
The interpretation of isotopic labeling data is crucial for constructing a plausible reaction mechanism. A primary KIE (typically kH/kD > 2) is strong evidence for the cleavage of a C-H bond in the rate-determining step. Secondary KIEs, which are smaller, can provide information about changes in hybridization at the labeled position.
For a potential Beckmann rearrangement of this compound, carbon-14 (B1195169) labeling of the phenyl group could be used to confirm the migration of this group. iaea.org If the phenyl group migrates, the resulting amide product would retain the carbon-14 label in the N-phenyl moiety.
Illustrative Mechanistic Scheme and Isotope Effects
A plausible, though hypothetical, acid-catalyzed rearrangement of a sulfonyl oxime could proceed through the following steps:
Protonation of the oxime hydroxyl group.
Loss of water to form a nitrilium ion intermediate.
Migration of the group anti-periplanar to the departing water molecule.
Attack by water and subsequent deprotonation to yield the final amide product.
Isotopic labeling studies could help to validate such a mechanism. For example, performing the reaction in deuterated water (D₂O) could reveal the extent of solvent involvement. If the rate of the reaction changes significantly in D₂O, it would suggest that proton transfer is a key part of the rate-determining step.
Hypothetical Solvent Isotope Effects
| Solvent | Rate Constant (k) | Solvent Isotope Effect (kH₂O/kD₂O) |
| H₂O | 3.1 x 10⁻⁵ s⁻¹ | 2.5 |
| D₂O | 1.24 x 10⁻⁵ s⁻¹ |
This table presents hypothetical data for illustrative purposes.
A solvent isotope effect of 2.5, as shown in the illustrative table, would imply that a proton transfer from the solvent is involved in the rate-limiting step of the reaction.
Theoretical and Computational Chemistry Approaches to 1 4 Chlorophenyl Sulfonyl Acetone, Oxime
Quantum Chemical Calculations on Electronic Structure of 1-[(4-Chlorophenyl)sulfonyl]acetone, oxime
Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule. These calculations can reveal the distribution of electrons within the molecule, which in turn governs its stability, reactivity, and spectroscopic properties.
Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity.
For this compound, the HOMO is expected to be localized on the more electron-rich parts of the molecule, likely involving the oxime group and the chlorophenyl ring. The LUMO, conversely, would be expected to have significant contributions from the electron-withdrawing sulfonyl group. A smaller HOMO-LUMO gap would suggest higher reactivity. Theoretical studies on similar organic molecules often employ methods like DFT with various functionals (e.g., B3LYP) and basis sets (e.g., 6-311++G(d,p)) to calculate these orbital energies. biointerfaceresearch.com
Table 1: Hypothetical Frontier Orbital Energies for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -7.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap (ΔE) | 6.3 |
Note: These are representative values based on similar compounds and are for illustrative purposes only.
The distribution of electron density in a molecule is rarely uniform. Understanding this distribution is key to predicting intermolecular interactions and reactive sites. Methods like Mulliken population analysis, Natural Bond Orbital (NBO) analysis, and mapping of the molecular electrostatic potential (MEP) are used to visualize and quantify charge distribution.
The MEP surface is particularly insightful, as it maps the electrostatic potential onto the electron density surface. Red regions indicate areas of negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, negative potential would be expected around the oxygen and nitrogen atoms of the oxime and sulfonyl groups, as well as the chlorine atom. Positive potential would likely be found around the hydrogen atoms.
Conformational Analysis and Molecular Dynamics Simulations of this compound
Molecules are not static entities; they are flexible and can adopt various shapes or conformations. Conformational analysis aims to identify the most stable arrangements of atoms in a molecule.
By systematically rotating the single bonds in this compound and calculating the energy of each resulting conformation, a potential energy surface can be generated. The minima on this surface correspond to stable conformers. The relative energies of these conformers determine their population at a given temperature. The presence of the sulfonyl and oxime groups allows for various spatial arrangements, and intramolecular hydrogen bonding could play a role in stabilizing certain conformations.
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound over time. By simulating the motion of atoms according to the laws of classical mechanics, MD can explore the conformational space and reveal transitions between different stable states.
Furthermore, this compound can potentially exhibit tautomerism, for instance, between the oxime and nitroso forms. Computational methods can be used to calculate the relative energies of these tautomers and the energy barriers for their interconversion, thereby predicting the predominant form under different conditions.
Computational Prediction of Reactivity and Selectivity for this compound
Computational chemistry is a valuable tool for predicting how a molecule will react. By analyzing the electronic structure and other calculated properties, chemists can identify the most likely sites for chemical reactions and predict the outcome of those reactions.
Reactivity descriptors derived from conceptual DFT, such as global hardness, softness, and electrophilicity index, can provide a quantitative measure of the molecule's reactivity. Local reactivity descriptors, like the Fukui functions, can pinpoint the specific atoms within the molecule that are most susceptible to nucleophilic or electrophilic attack. For this compound, these calculations would likely indicate the oxime nitrogen as a potential nucleophilic center and the sulfonyl sulfur as an electrophilic center.
Table 2: List of Chemical Compounds
| Compound Name |
|---|
Transition State Modeling and Reaction Energy Profiles3.3.2. Chemo-, Regio-, and Stereoselectivity Predictions
Without any available research data on transition states, energy barriers, reaction pathways, or computational predictions of selectivity for this compound, any attempt to construct the requested article would be speculative and would not meet the required standards of scientific accuracy and professional authority.
Therefore, the generation of the requested article focusing solely on the specified theoretical and computational chemistry approaches to this compound cannot be completed at this time due to the absence of the necessary foundational research in the public domain.
In-Depth Spectroscopic and Crystallographic Characterization of this compound: A Search for Data
A comprehensive search for detailed experimental data on the advanced spectroscopic and crystallographic analyses of the chemical compound This compound has revealed a significant lack of publicly available scientific literature. Despite extensive queries for nuclear magnetic resonance (NMR) spectroscopy, single-crystal X-ray diffraction, and vibrational spectroscopy data specific to this molecule, no dedicated research articles or datasets could be retrieved.
Therefore, it is not possible to provide the detailed research findings, data tables, and in-depth analysis as requested in the article outline for "Advanced Spectroscopic and Crystallographic Analyses of this compound." The subsequent sections of the proposed article—High-Resolution Nuclear Magnetic Resonance Spectroscopy, Single-Crystal X-ray Diffraction Studies, and Vibrational Spectroscopy—cannot be populated with scientifically accurate and specific information for this particular compound due to the absence of published research.
General principles of these analytical techniques can be described, but their specific application and the resulting structural and conformational insights for this compound remain unelucidated in the current body of scientific literature. Further empirical research would be required to generate the data necessary to fulfill the requested detailed analysis.
Advanced Spectroscopic and Crystallographic Analyses of 1 4 Chlorophenyl Sulfonyl Acetone, Oxime
Vibrational Spectroscopy (Raman, FT-IR) for Molecular Fingerprinting and Conformational Studies of 1-[(4-Chlorophenyl)sulfonyl]acetone, oxime
Assignment of Characteristic Vibrational Modes
The vibrational spectrum of this compound is expected to exhibit characteristic bands corresponding to its constituent functional groups. By analyzing the spectra of analogous compounds, a reliable assignment of these vibrational modes can be proposed. The key functional groups are the 4-chlorophenyl ring, the sulfonyl group (SO₂), the acetone (B3395972) backbone, and the oxime moiety (C=N-OH).
Infrared (IR) and Raman Spectroscopy:
O-H Stretching: The hydroxyl group of the oxime is anticipated to show a broad absorption band in the region of 3200-3450 cm⁻¹ in the infrared (IR) spectrum. nih.gov This broadening is due to intermolecular hydrogen bonding. In o-nitrobenzaldehyde oxime, for instance, the O-H stretching vibration is observed at 3289 cm⁻¹. elixirpublishers.com
C-H Stretching: Aromatic C-H stretching vibrations from the 4-chlorophenyl group are expected in the 3000-3100 cm⁻¹ region. elixirpublishers.com Aliphatic C-H stretching from the acetone methyl group would likely appear in the 2900-3000 cm⁻¹ range. elixirpublishers.com
C=N Stretching: The carbon-nitrogen double bond of the oxime group typically gives rise to a medium intensity band in the IR spectrum between 1600 and 1680 cm⁻¹. nih.gov
SO₂ Stretching: The sulfonyl group will be characterized by two strong stretching vibrations: an asymmetric stretch typically in the 1300-1350 cm⁻¹ range and a symmetric stretch in the 1140-1180 cm⁻¹ range.
C-S Stretching: The carbon-sulfur single bond is expected to show a weaker absorption in the 800-600 cm⁻¹ region.
C-Cl Stretching: The carbon-chlorine bond of the 4-chlorophenyl group will likely produce a strong band in the fingerprint region, typically between 800 and 600 cm⁻¹.
The following table provides a hypothetical assignment of the major vibrational modes for this compound based on data from analogous compounds.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| O-H Stretch | Oxime | 3200-3450 | Broad, Medium |
| Aromatic C-H Stretch | 4-Chlorophenyl | 3000-3100 | Medium to Weak |
| Aliphatic C-H Stretch | Acetone (CH₃) | 2900-3000 | Medium to Weak |
| C=N Stretch | Oxime | 1600-1680 | Medium |
| SO₂ Asymmetric Stretch | Sulfonyl | 1300-1350 | Strong |
| SO₂ Symmetric Stretch | Sulfonyl | 1140-1180 | Strong |
| C-S Stretch | Sulfonyl | 800-600 | Weak to Medium |
| C-Cl Stretch | 4-Chlorophenyl | 800-600 | Strong |
Analysis of Tautomeric Forms via Vibrational Spectroscopy
This compound has the potential to exist in different tautomeric forms, primarily the oxime and the corresponding nitroso tautomer. Additionally, keto-enol tautomerism of the acetone moiety could be considered, though the oxime form is generally more stable. nih.gov Vibrational spectroscopy is a powerful tool for distinguishing between such tautomers due to the distinct vibrational frequencies of the functional groups involved.
The predominant tautomer is expected to be the oxime form. The presence of a distinct O-H stretching band and a C=N stretching band would be strong evidence for this. If a significant population of the nitroso tautomer were present, a characteristic N=O stretching band would be observed, typically in the range of 1500-1600 cm⁻¹. The absence or very weak intensity of this band would suggest the oxime form is the major, if not exclusive, tautomer in the solid state and in non-polar solvents.
In solution, the tautomeric equilibrium can be influenced by the solvent. For instance, in some ortho-hydroxyl Schiff bases, the keto-amine tautomer is observed in protic solvents like methanol. researchgate.net For this compound, it is conceivable that a protic solvent could facilitate the formation of the nitroso tautomer through hydrogen bonding. A comparative spectroscopic study in different solvents could, therefore, provide insights into the tautomeric equilibrium.
Furthermore, oximes can exist as E and Z stereoisomers, which may interconvert. nih.gov While these isomers would have very similar mass spectra, their vibrational spectra, particularly in the fingerprint region, could show distinguishable differences. semanticscholar.org
Mass Spectrometry (High-Resolution MS, MS/MS) for Fragmentation Pathways of this compound
High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the elemental composition. Tandem mass spectrometry (MS/MS) would be instrumental in elucidating the fragmentation pathways by isolating the molecular ion and inducing its fragmentation.
Elucidation of Fragmentation Mechanisms
Based on the fragmentation patterns of related aromatic sulfonyl compounds and oximes, several key fragmentation pathways can be predicted for this compound.
Cleavage of the Sulfonyl Group: A common fragmentation pathway for aromatic sulfonamides involves the loss of sulfur dioxide (SO₂), a neutral molecule with a mass of 64 Da. organic-chemistry.org This would result in a significant fragment ion.
Cleavage adjacent to the Oxime Group: Alpha-cleavage next to the C=N bond is a common fragmentation for oximes. This could involve the loss of the methyl group or the chlorophenylsulfonylmethyl group.
McLafferty Rearrangement: While less likely for this specific structure due to the lack of a sufficiently long alkyl chain with a γ-hydrogen, a McLafferty-type rearrangement could be considered in structurally related compounds.
Fragmentation of the Chlorophenyl Ring: The chlorophenyl group can undergo characteristic fragmentations, including the loss of a chlorine radical or the entire chlorophenyl group.
A plausible fragmentation pathway is initiated by the cleavage of the C-S bond, leading to the formation of a 4-chlorophenylsulfonyl radical and a corresponding cation, or vice versa. Another likely fragmentation is the loss of the oxime group or parts of it.
The following table outlines potential major fragments and their corresponding m/z values that could be observed in the mass spectrum of this compound (Molecular Weight: 247.69 g/mol ).
| Proposed Fragment Ion | Proposed Structure | m/z (Mass-to-Charge Ratio) | Plausible Origin |
|---|---|---|---|
| [M - SO₂]⁺ | [C₉H₁₀ClNO - SO₂]⁺ | 183.05 | Loss of sulfur dioxide |
| [M - CH₃]⁺ | [C₈H₇ClNO₂S]⁺ | 232.00 | Loss of a methyl radical |
| [M - NOH]⁺ | [C₉H₉ClO₂S]⁺ | 216.01 | Loss of the hydroxylamino group |
| [C₇H₆SO₂]⁺ | Chlorophenylsulfonyl cation | 175.99 | Cleavage of the C-S bond |
| [C₆H₄Cl]⁺ | Chlorophenyl cation | 111.00 | Fragmentation of the sulfonyl group |
Application in Reaction Monitoring and Purity Assessment
Mass spectrometry, particularly coupled with liquid chromatography (LC-MS), is a highly effective technique for monitoring the synthesis of this compound and for assessing its purity.
Reaction Monitoring: The synthesis of this compound would likely involve the reaction of 1-[(4-Chlorophenyl)sulfonyl]acetone with hydroxylamine (B1172632). nih.gov LC-MS can be used to monitor the progress of this reaction in real-time or by analyzing aliquots from the reaction mixture. epa.gov The disappearance of the starting material (1-[(4-Chlorophenyl)sulfonyl]acetone) and the appearance of the product (this compound) can be tracked by monitoring their respective molecular ion peaks. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst concentration.
Purity Assessment: LC-MS is also a powerful tool for determining the purity of the final product. The chromatogram will separate the desired product from any unreacted starting materials, byproducts, or other impurities. The mass spectrometer then provides the mass of each separated component, aiding in their identification. For quantitative purity analysis, a calibration curve with a known standard would be necessary. The high sensitivity and specificity of LC-MS/MS make it suitable for detecting and identifying even trace-level impurities.
Applications in Organic Synthesis and Medicinal Chemistry Scaffolds Utilizing 1 4 Chlorophenyl Sulfonyl Acetone, Oxime
1-[(4-Chlorophenyl)sulfonyl]acetone, oxime as a Building Block in Complex Molecule Synthesis
The strategic placement of reactive functional groups in this compound makes it a versatile precursor for the construction of more intricate molecular architectures, particularly heterocyclic compounds and analogs of natural products.
Precursor for Heterocyclic Compound Synthesis
The intrinsic reactivity of the oxime and the activated methylene (B1212753) group adjacent to the sulfonyl and carbonyl groups allows for the synthesis of various heterocyclic systems, such as isoxazoles and pyrazoles.
Isoxazole (B147169) Synthesis: The oxime functionality can undergo cyclization reactions to form isoxazole rings. While direct examples with this compound are not extensively documented, analogous β,γ-unsaturated oximes are known to undergo radical cascade cyclization to form isoxazolines. This suggests a potential pathway where the acetone (B3395972) backbone of the title compound could be modified to incorporate unsaturation, thereby facilitating isoxazole synthesis. Another established method for isoxazole synthesis is the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes, which provides a route to highly substituted isoxazoles. mdpi.commdpi.com
Pyrazole (B372694) Synthesis: Pyrazoles, another important class of heterocyclic compounds, can be synthesized from precursors containing a 1,3-dicarbonyl-like functionality. The β-ketosulfone moiety in this compound can serve as a synthon for this purpose. The general strategy involves the reaction of a β-dicarbonyl compound or its equivalent with hydrazine (B178648) derivatives. For instance, the condensation of β-aminoenones, which can be derived from β-ketosulfones, with hydrazines is a known method for pyrazole synthesis. researchgate.netnih.gov Furthermore, α,β-unsaturated ketones react with hydrazines to form pyrazolines, which can then be oxidized to pyrazoles. prepchem.com
Pyridine (B92270) Synthesis: The synthesis of substituted pyridines can be achieved from enaminone precursors. mdpi.comresearchgate.netorganic-chemistry.orgbeilstein-journals.org It is plausible that this compound could be converted into a β-sulfonyl-β-enaminone, which could then undergo cyclization reactions to form the pyridine ring.
| Heterocycle | Potential Synthetic Precursor from Target Compound | General Reaction Type |
| Isoxazole | Unsaturated derivative of this compound | Radical cascade cyclization |
| Pyrazole | β-ketosulfone moiety | Condensation with hydrazines |
| Pyridine | β-sulfonyl-β-enaminone derivative | Cyclization/Annulation |
Role in Natural Product Synthesis Analogs
While direct applications of this compound in the total synthesis of natural products are not prominently reported, its potential as a building block for analogs is significant. The heterocyclic scaffolds that can be generated from this compound, such as isoxazoles and pyrazoles, are prevalent in many biologically active natural products and pharmaceuticals. The sulfonyl group can also act as a key pharmacophore or be used to modulate the physicochemical properties of the target analog.
Utilization of this compound in Catalyst Development
The oxime group and the adjacent atoms in this compound can act as coordinating sites for metal ions, opening avenues for its use in the development of novel catalysts.
Ligand Design and Metal Complexation
Oximes are well-established ligands in coordination chemistry, capable of coordinating to a wide range of transition metals through the nitrogen and/or oxygen atoms of the oxime group. doaj.org The presence of the sulfonyl group in this compound can influence the electronic properties of the ligand and, consequently, the stability and reactivity of the resulting metal complex. The coordination chemistry of di-2-pyridyl ketoxime, a related ligand, has been extensively studied, revealing a remarkable diversity in coordination modes and the formation of various polynuclear metal complexes. nih.gov
Potential Coordination Modes:
Monodentate: Coordination through the oxime nitrogen.
Bidentate (N,O-chelation): Coordination involving both the oxime nitrogen and oxygen atoms.
Bridging: The oxime group can bridge two metal centers.
The electron-withdrawing nature of the (4-chlorophenyl)sulfonyl group is expected to decrease the electron density on the oxime nitrogen, potentially affecting its donor properties and the stability of the metal-ligand bond.
Catalytic Activity in Organic Transformations
Metal complexes derived from oxime-containing ligands have shown catalytic activity in various organic reactions. Palladium complexes, in particular, have been widely used in cross-coupling reactions.
Potential Catalytic Applications:
Suzuki-Miyaura Coupling: Palladium complexes with various ligands are efficient catalysts for this carbon-carbon bond-forming reaction. mdpi.comnih.gov
Heck Reaction: Another important palladium-catalyzed carbon-carbon bond-forming reaction.
Domino Reactions: Palladium complexes bearing mesoionic carbene ligands have been used in domino Sonogashira coupling/cyclization reactions. nih.gov
The specific catalytic activity of a complex with this compound as a ligand would depend on the choice of the metal center, the coordination geometry, and the electronic effects imparted by the sulfonyl group.
| Potential Catalytic Reaction | Metal Center | Role of the Ligand |
| Suzuki-Miyaura Coupling | Palladium | Stabilize the active catalytic species |
| Heck Reaction | Palladium | Influence selectivity and efficiency |
| Domino Reactions | Palladium | Control the reaction cascade |
Design and Synthesis of Derivatives of this compound for Specific Chemical Purposes
The modification of the this compound structure can lead to the development of derivatives with tailored properties for specific applications, for instance, as enzyme inhibitors.
The sulfonamide moiety is a well-known pharmacophore present in many drugs that act as enzyme inhibitors. For example, benzenesulfonamide (B165840) derivatives have been designed as inhibitors of carbonic anhydrase IX, an enzyme overexpressed in many tumors. nih.gov Similarly, coumarin (B35378) sulfonamides have been investigated as enzyme inhibitors. chemicalbook.com
By analogy, derivatives of this compound could be designed to target specific enzymes. The oxime group can be converted into an oxime ether, a moiety found in various biologically active compounds with antimicrobial, antidepressant, and anticancer activities. nih.govnih.gov The combination of the sulfonyl group and a modified oxime functionality could lead to novel compounds with potential therapeutic applications. For instance, pyrazolyl oxime ethers have been designed as potential succinate (B1194679) dehydrogenase inhibitors. nih.gov
Scaffold Modification for Enhanced Reactivity
There is currently a lack of available scientific literature detailing specific methods for the modification of the this compound scaffold aimed at enhancing its reactivity for applications in organic synthesis.
Precursors for Bioactive Molecule Scaffolds
Detailed research findings on the use of this compound as a direct precursor for the synthesis of specific bioactive molecule scaffolds are not present in the currently accessible scientific literature.
Future Directions and Emerging Research Avenues for 1 4 Chlorophenyl Sulfonyl Acetone, Oxime
The landscape of chemical research is rapidly evolving, driven by computational power, materials innovation, and advanced analytical techniques. For a compound like 1-[(4-Chlorophenyl)sulfonyl]acetone, oxime, these emerging fields present significant opportunities for deeper understanding and novel applications. The following sections explore promising future research directions, focusing on the integration of artificial intelligence, potential materials science applications, and the use of sophisticated spectroscopic methods for in-situ analysis.
Q & A
Basic: What are the standard protocols for synthesizing 1-[(4-Chlorophenyl)sulfonyl]acetone, oxime?
Answer:
The synthesis typically involves a multi-step reaction starting with sulfonylation of a ketone precursor. For example:
Sulfonylation: React 4-chlorophenylsulfonyl chloride with acetone under basic conditions (e.g., pyridine or triethylamine) to form 1-[(4-chlorophenyl)sulfonyl]acetone.
Oxime Formation: Treat the intermediate with hydroxylamine hydrochloride (NH₂OH·HCl) in a polar solvent (e.g., ethanol/water) under reflux to form the oxime .
Purification: Use column chromatography or recrystallization (e.g., ethanol/water mixtures) to isolate the product. Validate purity via TLC (Rf comparison) and NMR (e.g., disappearance of carbonyl peaks at ~200 ppm in ¹³C-NMR) .
Advanced: How do computational studies resolve discrepancies between observed intermediates and theoretical reaction mechanisms?
Answer:
Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level can model reaction pathways. For example:
- Intermediate Stability: Calculate activation barriers for intermediates (e.g., water expulsion steps in oxime transfers) to explain why certain intermediates (e.g., intermediate 4 in ) are experimentally observed while others are not .
- Substituent Effects: Compare energy profiles of model systems (e.g., formaldehyde vs. acetone oxime) to assess how electron-withdrawing groups (e.g., sulfonyl) stabilize transition states .
- Validation: Cross-reference computational results with experimental kinetics (e.g., Arrhenius plots) or spectroscopic data (e.g., IR bands for C=N-OH stretches) to resolve contradictions .
Basic: What safety precautions are critical when handling this compound?
Answer:
Refer to safety data sheets (SDS) for hazard mitigation:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols .
- Spill Management: Contain spills with inert materials (e.g., sand), avoid water (risk of toxic gas release), and dispose via hazardous waste protocols .
- Emergency Measures: For skin contact, rinse immediately with soap/water; for eye exposure, irrigate for 15 minutes and seek medical attention .
Advanced: How can researchers design assays to evaluate the compound’s enzyme inhibition potential?
Answer:
Methodological steps include:
Target Selection: Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase) based on structural analogs .
Kinetic Assays: Use spectrophotometric methods (e.g., UV-Vis) to monitor substrate conversion (e.g., 4-nitrophenyl acetate hydrolysis) in the presence of varying inhibitor concentrations .
Docking Studies: Perform molecular docking (e.g., AutoDock Vina) to predict binding modes, focusing on interactions between the sulfonyl group and active-site residues (e.g., zinc ions in metalloenzymes) .
Validation: Compare IC₅₀ values with control inhibitors and analyze structure-activity relationships (SAR) .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- ¹H/¹³C-NMR: Identify key signals: sulfonyl group (δ ~7.5 ppm for aromatic protons, δ ~125 ppm for sulfonyl carbons) and oxime (δ ~8-10 ppm for -NOH proton) .
- Mass Spectrometry (MS): Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., cleavage at the sulfonyl group) .
- IR Spectroscopy: Detect C=N (1640–1620 cm⁻¹) and S=O (1350–1150 cm⁻¹) stretches .
Advanced: How do environmental conditions (pH, solvent) influence the compound’s stability and reactivity?
Answer:
- pH-Dependent Stability: In acidic conditions, the oxime group may undergo hydrolysis to regenerate the ketone. Monitor via pH-stat titration or HPLC .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize intermediates in nucleophilic substitutions, while protic solvents (e.g., ethanol) favor oxime tautomerization .
- Thermal Decomposition: Use TGA/DSC to analyze decomposition temperatures and identify gaseous byproducts (e.g., SO₂ from sulfonyl groups) .
Advanced: How can crystallographic data resolve ambiguities in molecular conformation?
Answer:
- X-Ray Diffraction: Determine bond lengths (e.g., C-S in sulfonyl group: ~1.76 Å) and dihedral angles to confirm stereochemistry .
- Tautomer Analysis: Compare experimental data (e.g., syn/anti oxime conformers) with DFT-optimized geometries .
- Polymorphism Screening: Use solvent-drop grinding or slurry methods to identify stable crystalline forms .
Advanced: What strategies address contradictions between experimental yields and computational predictions?
Answer:
- Multi-Method Validation: Combine DFT with ab initio methods (e.g., MP2) to refine energy barriers .
- Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated vs. non-deuterated reagents to probe rate-determining steps .
- In Situ Monitoring: Use techniques like ReactIR to detect transient intermediates not predicted theoretically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
